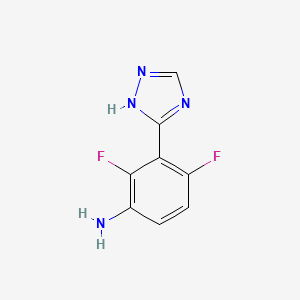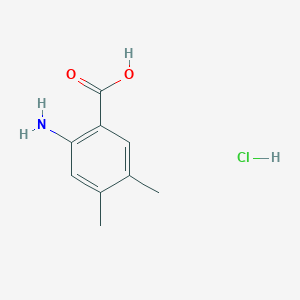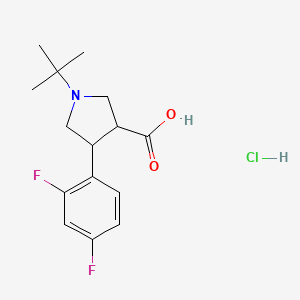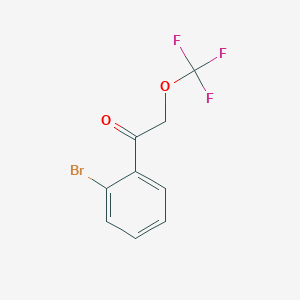![molecular formula C13H13F4NO2 B13155491 4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)
4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a fluorophenyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl and trifluoromethyl groups. One common approach is to start with a suitable pyrrolidine precursor and perform a series of functional group transformations to introduce the desired substituents. Reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups on the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorophenyl or trifluoromethyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in their substituents.
Trifluoromethyl-substituted pyridines: These compounds contain the trifluoromethyl group but have a pyridine ring instead of a pyrrolidine ring.
Uniqueness
4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the fluorophenyl and trifluoromethyl groups on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C13H13F4NO2 |
|---|---|
分子量 |
291.24 g/mol |
IUPAC名 |
4-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13F4NO2/c14-10-4-2-1-3-8(10)5-9-6-18-7-12(9,11(19)20)13(15,16)17/h1-4,9,18H,5-7H2,(H,19,20) |
InChIキー |
YWXDGWPVDVUUBP-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)
![2-Amino-4-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B13155427.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)





![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)




